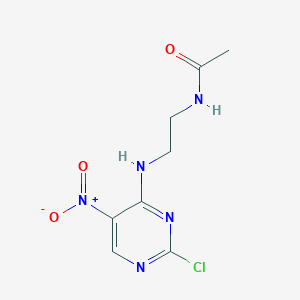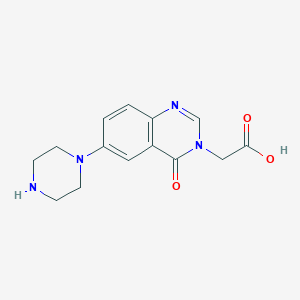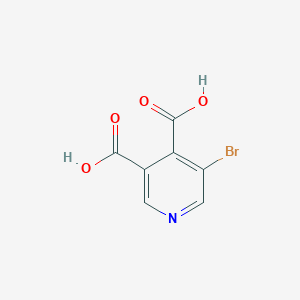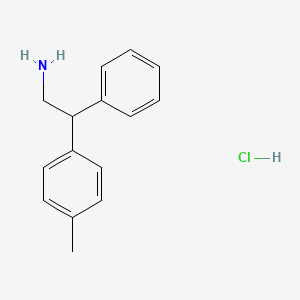
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride
Übersicht
Beschreibung
- 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride is a chemical compound with the molecular formula C18H23NO · HCl .
- It is also known by other names, including Diphenhydramine impurity B , 4-Methyldiphenhydramine hydrochloride , and Neobenodine .
- The compound is used in laboratory research and as an intermediate in the synthesis of other substances.
Synthesis Analysis
- The synthetic route to obtain 2-(4-Methylphenyl)-2-phenylethylamine hydrochloride involves specific chemical reactions. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, it can be synthesized from appropriate precursors using established methods.
Molecular Structure Analysis
- The compound consists of a phenylethylamine core with 4-methylphenyl and phenyl substituents.
- The hydrochloride salt forms due to the reaction with hydrochloric acid.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of amines, such as acylation, alkylation, and oxidation.
- Specific reactions would depend on the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- Melting point : 37-42 °C (lit.)
- Boiling point : Approximately 231.67°C (rough estimate)
- Density : Approximately 1.0041 (rough estimate)
- Solubility : Slightly soluble in chloroform and methanol
Wissenschaftliche Forschungsanwendungen
Synthetic cathinones are a broad group of “designer drugs”. Their biological effects are similar to those caused by amphetamine or cocaine . They are marketed either as collectibles (“not suitable for human consumption”) or as "research chemicals" . Synthetic cathinones are akin to amphetamines, and the only difference between synthetic cathinones and the respective amphetamines is the presence of a carbonyl group in the β-position with respect to the amino group in cathinone derivatives .
The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS . The compounds were characterized by electrospray ionization ion trap mass spectrometry (MS) in MS 2 and MS 3 modes, gas chromatography–MS, infrared, Raman and ultraviolet-visible spectroscopies, X-ray crystallography, differential scanning calorimetry and nuclear magnetic resonance spectroscopy .
“2-(4-Methylphenyl)-2-phenylethylamine hydrochloride” is also known as Diphenhydramine Impurity B . It is a pharmaceutical secondary standard and certified reference material . Here are some additional applications:
-
Pharmaceutical Analysis
-
Forensics and Toxicology
-
Research and Development
“2-(4-Methylphenyl)-2-phenylethylamine hydrochloride” is also known as Diphenhydramine Impurity B . It is a pharmaceutical secondary standard and certified reference material . Here are some additional applications:
-
Pharmaceutical Analysis
-
Forensics and Toxicology
-
Research and Development
Safety And Hazards
- The compound is classified as harmful if swallowed, may cause allergic skin reactions, and can cause serious eye damage.
- It is also harmful to aquatic life with long-lasting effects.
Zukünftige Richtungen
- Further research is needed to explore the compound’s pharmacological properties, potential therapeutic applications, and safety profile.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13;/h2-10,15H,11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOULOMMJVBLJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590016 | |
| Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-phenylethylamine hydrochloride | |
CAS RN |
6582-22-5 | |
| Record name | 2-(4-Methylphenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




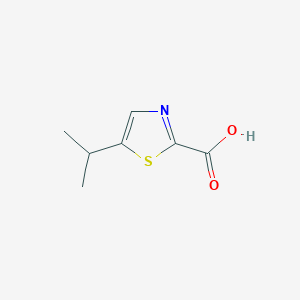
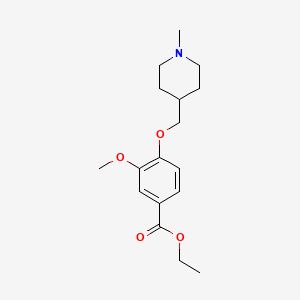

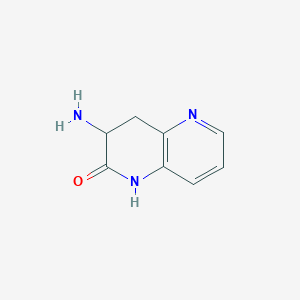
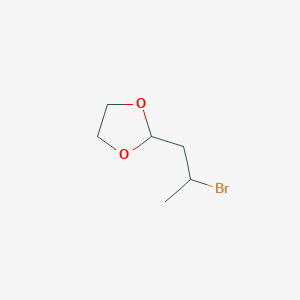
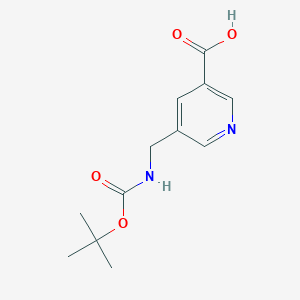
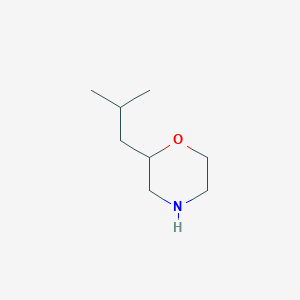

![4-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1603274.png)
